3-bromo-5-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
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Overview
Description
3-bromo-5-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a bromine atom, a trimethyl-substituted pyrazole ring, and a carboxylic acid group. Pyrazolo[1,5-a]pyrimidines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry.
Preparation Methods
The synthesis of 3-bromo-5-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves the cyclization of 3(5)-aminopyrazoles with appropriate reagents. One common method involves the use of dimethylamino leaving groups, where the initial condensation proceeds via an addition-elimination mechanism (aza-Michael type), bonding the NH2-group of the starting aminopyrazole with the Cβ of the substrate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The presence of the bromine atom and the carboxylic acid group makes it susceptible to oxidation reactions.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-bromo-5-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 3-bromo-5-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Similar compounds to 3-bromo-5-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid include other pyrazolo[1,5-a]pyrimidines and pyrazoline derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and chemical properties. For example, pyrazolo[3,4-d]pyrimidine derivatives are known for their CDK2 inhibitory activity, which is different from the biological activities observed with this compound .
Properties
Molecular Formula |
C13H12BrN5O2 |
---|---|
Molecular Weight |
350.17 g/mol |
IUPAC Name |
3-bromo-5-(1,3,5-trimethylpyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid |
InChI |
InChI=1S/C13H12BrN5O2/c1-6-11(7(2)18(3)17-6)9-4-10(13(20)21)19-12(16-9)8(14)5-15-19/h4-5H,1-3H3,(H,20,21) |
InChI Key |
UCHBZZUFVQVPTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2=NC3=C(C=NN3C(=C2)C(=O)O)Br |
Origin of Product |
United States |
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